17(alpha)-Dihydroequilin Dibenzoate is a synthetic compound derived from 17(alpha)-dihydroequilin, a naturally occurring steroidal estrogen predominantly found in horses. This compound is closely related to other estrogens such as equilin and 17(alpha)-estradiol. The dibenzoate form is characterized by the addition of benzoate groups, which can influence its pharmacokinetic properties and biological activity.
17(alpha)-Dihydroequilin is primarily extracted from the urine of pregnant mares, where it exists as a sulfate conjugate in conjugated estrogens, notably in Premarin, a well-known hormone replacement therapy. This source highlights its natural origin and relevance in both veterinary and human medicine .
17(alpha)-Dihydroequilin Dibenzoate belongs to the class of steroid hormones, specifically categorized as an estrogen. It plays a role in various physiological processes and is utilized in therapeutic contexts such as hormone replacement therapy.
The synthesis of 17(alpha)-dihydroequilin can be achieved through several methods, including:
The molecular formula for 17(alpha)-dihydroequilin is , with a molar mass of approximately 270.372 g/mol. Its structure features a steroid backbone with hydroxyl groups at specific positions that are critical for its biological activity.
17(alpha)-dihydroequilin can undergo various chemical reactions typical of steroid compounds:
The reactions are generally performed under controlled conditions to prevent degradation of the sensitive steroid structure. Purification steps are crucial to isolate the desired ester form from by-products.
The mechanism of action for 17(alpha)-dihydroequilin involves binding to estrogen receptors (ERs), specifically ER alpha and ER beta. Upon binding:
Data indicates that 17(alpha)-dihydroequilin exhibits both genomic and nongenomic actions that contribute to its physiological effects.
17(alpha)-dihydroequilin Dibenzoate is primarily used in:
17α-Dihydroequilin dibenzoate is a semisynthetic steroidal estrogen derivative originating from the equine estrogen family. Its systematic IUPAC name is estra-1,3,5(10),7-tetraene-3,17α-diyl dibenzoate, reflecting the esterification of both hydroxyl groups (C3-phenolic and C17-alcoholic) with benzoic acid [2] [9]. The core structure retains the conjugated tetraene system (double bonds at C1=C2, C3=C4, C5=C10, and C7=C8) characteristic of ring B-unsaturated equine estrogens, distinguishing it from human estrogens like estrone or estradiol [1] [6]. The alpha configuration at C17 is stereochemically critical, as it confers significantly lower binding affinity to nuclear estrogen receptors (ERα/ERβ) compared to its 17β-epimer [5] [7].
Table 1: Nomenclature and Key Identifiers
Category | Designation |
---|---|
Systematic Name | estra-1,3,5(10),7-tetraene-3,17α-diyl dibenzoate |
Molecular Formula | C₃₂H₃₀O₄ |
CAS Registry Number | 169438-47-0 |
Parent Compound | 17α-Dihydroequilin (CAS 651-55-8) |
Synonyms | 17α-Estra-1,3,5(10),7-tetraene-3,17α-diol dibenzoate; α-Dihydroequilin dibenzoate |
The parent compound, 17α-dihydroequilin (as the sulfate salt), emerged pharmacologically as a significant component of conjugated equine estrogens (CEEs), notably in the pharmaceutical preparation Premarin®. CEEs are isolated from pregnant mare’s urine and contain at least ten estrogenic compounds, with 17α-dihydroequilin sulfate constituting 13.5–19.5% of the total conjugated estrogens by mass [1] [8]. This places it as the third most abundant estrogen in CEEs after sodium estrone sulfate (52.5–61.5%) and sodium equilin sulfate (22.5–30.5%) [8]. The inclusion of ring B-unsaturated equine estrogens like 17α-dihydroequilin in CEE formulations dates to the 1930s and stems from their distinct pharmacokinetic and receptor activation profiles compared to human-derived estrogens. Their historical use reflects the pursuit of enhanced oral bioavailability and tissue-selective estrogenic effects [4] [8].
Table 2: Composition of Key Equine Estrogens in Conjugated Estrogen Formulations
Estrogen Component | Chemical Structure Feature | Typical % in CEEs (Premarin®) |
---|---|---|
Sodium Estrone Sulfate | Ring B saturated (Δ5,10) | 52.5% – 61.5% |
Sodium Equilin Sulfate | Ring B unsaturated (Δ5,7,9(10)) | 22.5% – 30.5% |
Sodium 17α-Dihydroequilin Sulfate | Ring B unsaturated (Δ5,7,9(10)); 17α-OH | 13.5% – 19.5% |
Sodium 17α-Estradiol Sulfate | Ring B saturated (Δ5,10); 17α-OH | 2.5% – 9.5% |
Esterification of 17α-dihydroequilin with benzoic acid to form the dibenzoate derivative serves multiple physicochemical and pharmacological objectives:
The design of 17α-dihydroequilin dibenzoate thus represents a deliberate effort to optimize the delivery and pharmacokinetics of this specific equine estrogen, leveraging established prodrug technology to overcome limitations inherent to the unconjugated molecule.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3